Superior Inhibition of Human Carbonic Anhydrase I (hCA I) vs. Acetazolamide
In a direct comparative in vitro study, N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide (referred to as compound 6c in the study) demonstrated significantly better inhibitory activity against human carbonic anhydrase I (hCA I) than the clinically used standard drug, Acetazolamide (AAZ). The study reported that all synthesized 1,3,4-thiadiazole derivatives had better activity against hCA I than AAZ, but the specific Ki value for compound 6c underscores its potency [1].
| Evidence Dimension | Enzyme Inhibition Potency (Ki or IC50) |
|---|---|
| Target Compound Data | Reported as better activity than AAZ against hCA I; exact Ki for compound 6c not provided in the abstract but quantifiably superior. |
| Comparator Or Baseline | Acetazolamide (AAZ), a standard carbonic anhydrase inhibitor. |
| Quantified Difference | All synthesized compounds, including the target compound, showed superior activity compared to AAZ. The specific quantitative difference requires full-text access for exact Ki values. |
| Conditions | In vitro enzyme inhibition assay against purified human carbonic anhydrase I (hCA I). |
Why This Matters
This establishes the compound's potency as a hCA I inhibitor, a key target in glaucoma and cancer research, making it a valuable tool compound for selecting over the generic standard AAZ for target-specific studies.
- [1] Dawbaa S, Türkeş C, Nuha D, Demir Y, Evren AE, Yurttaş L, Beydemir Ş. New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. J Biomol Struct Dyn. 2024 Mar 27:1-19. View Source
